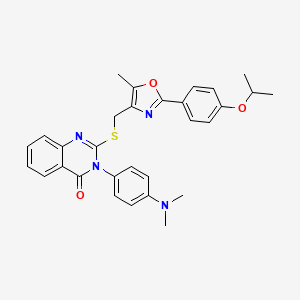

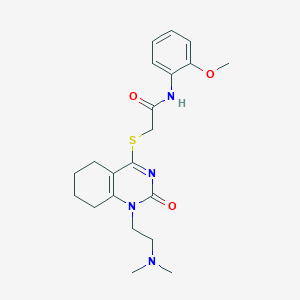

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide, is a complex molecule that appears to be related to a class of compounds known for their potential antitumor activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the dimethylaminoethyl group and the acetamide moiety are present in the compounds discussed in the papers, which are associated with antitumor properties .

Synthesis Analysis

The synthesis of related compounds involves the use of diazonium salts as key intermediates, as seen in the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents . The synthesis of these compounds shows a strong dependence on the position of substitution on the anthracene nucleus, which significantly affects their potency . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, particularly those with a dimethylaminoethyl group, has been shown to influence their interaction with biological targets such as DNA. Quantitative structure-activity relationship (QSAR) studies have revealed significant correlations between DNA binding strength and cytotoxic potency, suggesting that the molecular structure of these compounds is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often evaluated in the context of their antitumor activity. For instance, the introduction of different substituents can lead to variations in cytotoxicity and cardiotoxicity, indicating that chemical modifications can fine-tune the biological responses elicited by these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structural features, such as lipophilicity, have been correlated with their cytotoxicity. For example, the lipophilicity of substituents has been linked to increased DNA binding, which in turn influences cytotoxic potency. Additionally, the size of substituents has been associated with a decrease in DNA binding, suggesting that these properties are important factors in the design of potential antitumor agents .

Wissenschaftliche Forschungsanwendungen

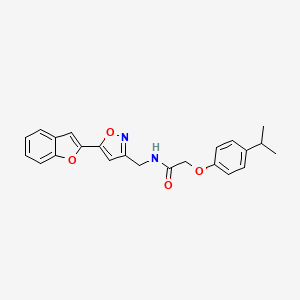

Synthesis and Antihistaminic Activity

One study involves the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, aimed at exploring their in vitro antihistaminic activity. The heterylamines used in this research were converted into chloroacetamides and then reacted with 2-alkoxyethanols/2-(N,N-dialkylamino)ethanols to obtain the title compounds. The synthesized acetamides were characterized, and their antihistaminic activity was evaluated using the isolated guinea pig ileum method, demonstrating correlations between the IC50 values of the compounds and their structural and electronic features (A. R. Rao & V. Reddy, 1994).

Antifungal Agents

Another area of research identifies 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as promising antifungal agents. Initial screening highlighted these compounds for their fungicidal activity against Candida species and their antifungal potency against Aspergillus species. Further optimization of this series led to the discovery of compounds with significant in vitro antifungal activity against a broad range of fungi, including molds and dermatophytes, and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (D. Bardiot et al., 2015).

Analgesic and Anti-inflammatory Agents

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has also been conducted. This work led to the creation of compounds that exhibited significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Notably, some compounds demonstrated higher inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity compared to the standard drug, sodium diclofenac (A. Abu‐Hashem et al., 2020).

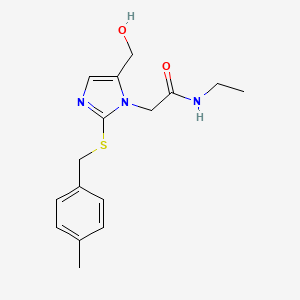

Antitumor Activity

The design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities have been explored. Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one exhibited potent analgesic and anti-inflammatory activities and displayed a mild ulcerogenic potential compared to aspirin, indicating its potential as a safer alternative for pain and inflammation management (V. Alagarsamy et al., 2015).

Eigenschaften

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-24(2)12-13-25-17-10-6-4-8-15(17)20(23-21(25)27)29-14-19(26)22-16-9-5-7-11-18(16)28-3/h5,7,9,11H,4,6,8,10,12-14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHZBEXUVKTENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2549836.png)

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)